molecular formula C17H20O5 B2576091 Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate CAS No. 123988-26-1

Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate

Cat. No.: B2576091
CAS No.: 123988-26-1
M. Wt: 304.342
InChI Key: SRUFYYDHPARFSS-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is a complex organic compound characterized by its unique spiro structure, which involves a chroman ring system fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of chroman derivatives with cyclohexanone under acidic conditions, followed by esterification with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirochroman derivatives and spirocyclic esters, such as:

Uniqueness

Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds might not be as effective.

Properties

IUPAC Name

methyl 2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFYYDHPARFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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